N-Formyl Maraviroc is a derivative of Maraviroc, an antiretroviral medication primarily used for treating HIV infections. Maraviroc functions as a CCR5 receptor antagonist, blocking the entry of HIV into host cells. The compound N-Formyl Maraviroc is synthesized through the formylation of Maraviroc, resulting in a modified structure that may have distinct pharmacological properties or applications.
N-Formyl Maraviroc is derived from Maraviroc, which has been extensively studied and characterized in various scientific literature. Its synthesis and potential applications are often explored in the context of medicinal chemistry and drug development.
N-Formyl Maraviroc belongs to the class of compounds known as formylated derivatives of antiretroviral agents. It retains the core structure of Maraviroc while introducing a formyl group, which may enhance its biological activity or alter its pharmacokinetic properties.
The synthesis of N-Formyl Maraviroc typically involves the following methods:
The synthesis process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of N-Formyl Maraviroc.
N-Formyl Maraviroc retains the structural integrity of its parent compound while incorporating a formyl group. The molecular formula is , and its molar mass is approximately 513.678 g/mol.
The structural data can be represented using various chemical notation systems:
N-Formyl Maraviroc can participate in various chemical reactions due to its functional groups:
The reactivity of N-Formyl Maraviroc can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Detailed kinetic studies may provide insights into its stability and reactivity profiles.
N-Formyl Maraviroc's mechanism of action is expected to parallel that of Maraviroc, acting as a negative allosteric modulator of the CCR5 receptor. By binding to this receptor, it prevents HIV from entering host cells by blocking the interaction between HIV's gp120 protein and CCR5.
Clinical studies have demonstrated that compounds similar to N-Formyl Maraviroc can effectively reduce viral loads in patients by inhibiting HIV entry into T cells and macrophages. Further research may elucidate any enhanced efficacy or altered mechanisms due to structural modifications.
N-Formyl Maraviroc is likely to exhibit physical properties similar to those of its parent compound:
The chemical properties include:
N-Formyl Maraviroc holds potential applications in:
N-Formyl Maraviroc arises from the metabolic formylation of the secondary amine metabolite UK-408,027, generated via cytochrome P450 (CYP3A4)-mediated N-dealkylation of Maraviroc. This biotransformation involves the introduction of a formyl group (–CHO) onto the nitrogen atom of the secondary amine, yielding a stable tertiary amide derivative. The de novo chemical synthesis typically employs formylating agents like formic acid or acetic-formic anhydride under controlled conditions. For deuterated analogs, Maraviroc-d6 serves as the precursor, where six hydrogen atoms are replaced by deuterium at metabolically stable positions to preserve its structural integrity during formylation [1] [3] [5].
Table 1: Synthetic Derivatives of Maraviroc
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Maraviroc | 376348-65-1 | C₂₉H₄₁F₂N₅O | 513.68 |
Maraviroc-d6 (precursor) | 1033699-22-7 | C₂₉H₃₅D₆F₂N₅O | 519.70 |
N-Formyl Maraviroc-d6 | 1346597-31-6 | C₃₀H₃₅D₆F₂N₅O₂ | 547.71 |
UK-408,027 (Metabolite) | Not Available | C₁₃H₁₆N₄ | 234.35 |
Enzymatic pathways also contribute to N-formyl Maraviroc formation. Studies on analogous compounds (e.g., 5-aminosalicylic acid) demonstrate that formamidase enzymes catalyze N-formylation using endogenous donors like N-formyl-L-kynurenine. This suggests a potential parallel biosynthetic route for N-formyl Maraviroc in hepatic systems [2] [6]. The deuterated variant, N-Formyl Maraviroc-d6, retains isotopic purity (>98%) when synthesized from Maraviroc-d6, as confirmed by high-resolution mass spectrometry [5] [9].
Deuterium labeling at the tropane ring’s methyl groups (e.g., –CD₃ instead of –CH₃) in Maraviroc-d6 minimizes kinetic isotope effects on pharmacodynamics while enhancing analytical detection. This strategic placement leverages deuterium’s mass difference without altering steric or electronic properties, ensuring metabolic equivalence to non-deuterated Maraviroc. The isotopic label provides a 6-Da mass shift, facilitating differentiation from endogenous metabolites in mass spectrometry [1] [9].
Table 2: Isotopic Properties of Deuterated Derivatives
Property | Maraviroc | Maraviroc-d6 | N-Formyl Maraviroc-d6 |
---|---|---|---|
Mass Shift (Da) | 0 | +6 | +6 |
Key Labeling Sites | –H | Tropane -CD₃ | Tropane -CD₃ |
Stability in Metabolism | N/A | High | High |
Detection Advantage | N/A | MS signal separation | MS/MS fragmentation tracing |
The primary objective of deuterium integration is to serve as an internal standard in quantitative mass spectrometry. N-Formyl Maraviroc-d6 exhibits identical chromatographic behavior to its non-deuterated counterpart but distinct m/z signals, enabling precise pharmacokinetic tracing in biological matrices. This application is critical for studies on Maraviroc’s metabolic fate, particularly in identifying minor metabolites that evade detection with non-labeled probes [1] [3] [5].
NMR Spectroscopy: N-Formyl Maraviroc’s structure is validated through multinuclear NMR analysis. The formyl group (–CHO) exhibits a characteristic downfield singlet at 8.0–8.2 ppm in ¹H NMR spectra, while its carbonyl carbon resonates at 160–165 ppm in ¹³C NMR. Deuterated analogs (e.g., N-Formyl Maraviroc-d6) show attenuated signals for deuterated methyl groups, confirming isotopic incorporation. Advanced 2D techniques like HMBC reveal correlations between the formyl proton and the tertiary amine’s carbon, verifying N-formylation over alternative regiochemistry [8] .
Mass Spectrometry: High-resolution MS (HRMS) of N-Formyl Maraviroc-d6 displays a protonated molecular ion [M+H]⁺ at m/z 548.72 (calc. 548.72), with diagnostic fragments including m/z 235.15 (UK-408,027 + H) and m/z 389.24 (deuterated tropane core). The loss of formyl radical (–HCO•) from the molecular ion generates a key fragment at m/z 519.70, aligning with Maraviroc-d6’s mass. Isotopic distribution patterns further confirm deuterium enrichment, while MS/MS fragmentation distinguishes it from isomeric metabolites like hydroxymethyl derivatives [3] [5] [8].
Table 3: Key NMR and MS Signatures
Technique | Feature | N-Formyl Maraviroc | N-Formyl Maraviroc-d6 |
---|---|---|---|
¹H NMR | Formyl -CHO (δ ppm) | 8.05–8.10 (s, 1H) | 8.05–8.10 (s, 1H) |
¹³C NMR | Formyl C=O (δ ppm) | 162.5 | 162.5 |
HRMS ([M+H]⁺) | m/z | 542.70 | 548.72 |
MS/MS Fragment | [M+H–HCO]⁺ | 513.68 | 519.70 |
Limitations in MS-based identification arise for isomers like 4-hydroxyphenyl Maraviroc, which shares similar fragmentation pathways. NMR resolves such ambiguities through atom-specific connectivity mapping [8].
The [3.2.1]-azabicyclic octane core in Maraviroc and its N-formyl derivative contains three chiral centers (1R, 3S, 5S), dictating its binding affinity for CCR5. Crystallographic studies reveal that Maraviroc occupies a deep allosteric pocket within CCR5’s transmembrane helices, stabilized by hydrophobic interactions with residues Tyr¹⁰⁸, Trp²⁴⁸, and a salt bridge between Glu²⁸³ and the tropane nitrogen. N-Formylation masks the secondary amine but preserves the core stereochemistry, maintaining the spatial orientation of the triazole and fluorocyclohexyl groups [4] [7].
Deuterium-induced conformational changes are negligible due to deuterium’s identical van der Waals radius to hydrogen. However, modifications at the bicyclic core’s 3-position (e.g., 3-hydroxymethyl derivatives) alter the dihedral angle between helices III and V, reducing CCR5 binding. N-Formyl Maraviroc retains the parent compound’s exo-orientation of the triazole moiety, which is critical for accessing the hydrophobic pocket. Molecular dynamics simulations indicate that formylation increases the compound’s rigidity, potentially enhancing its metabolic stability without perturbing the pharmacophore [5] [7].
Table 4: Spatial Parameters of Bicyclic Core
Structural Feature | Maraviroc | N-Formyl Maraviroc | Effect on CCR5 Binding |
---|---|---|---|
Tropane N–Glu²⁸³ Distance | 3.1 Å | 3.3 Å | Maintained ionic interaction |
Triazole Orientation | exo | exo | Hydrophobic pocket access |
Helices III–V Angle | 142° | 140° | No significant change |
Flexibility (RMSF) | 0.8 Å | 0.5 Å | Increased rigidity |
Comprehensive Compound Listing
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7